2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine
Description
2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine (CAS: 1248488-21-2) is a pyridine derivative substituted with a chlorine atom at position 2 and a 4-methylpiperidinylmethyl group at position 2. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The compound is classified as a tertiary amine due to the piperidine moiety, which influences its physicochemical properties, such as basicity and solubility. Limited commercial availability is noted, as it is listed as discontinued by CymitQuimica .
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
2-chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-10-4-7-15(8-5-10)9-11-3-2-6-14-12(11)13/h2-3,6,10H,4-5,7-9H2,1H3 |
InChI Key |
BWDORNAAGOZCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The general reaction scheme is as follows:
2-chloropyridine+4-methylpiperidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with different functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro group and the piperidine moiety play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine
- CAS : 1154872-80-6
- Molecular Formula : C₁₁H₁₅ClN₂O₂S
- Molecular Weight : 274.77 g/mol .
- Key Differences :
- The sulfonyl (-SO₂-) group replaces the methylene (-CH₂-) bridge in the target compound, introducing strong electron-withdrawing effects.
- This modification reduces basicity compared to the tertiary amine in the target compound, altering solubility and reactivity.
- Synthesis : Likely involves sulfonation of the pyridine core, contrasting with the nucleophilic substitution or condensation methods used for the target compound .
4-Fluoro-N-(2-(4-methylpiperidin-1-yl)phenyl)benzamide (CID89051 Analog)
- Structure : Features a benzamide core linked to a 4-methylpiperidine-substituted phenyl ring .
- The 4-methylpiperidine group is attached to an aniline moiety instead of a pyridine.
- Biological Relevance : Demonstrates activity as a positive allosteric modulator, highlighting the pharmacological importance of the 4-methylpiperidine group in target interactions .
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- CAS : 1239747-93-3
- Molecular Formula : C₁₀H₈ClN₃O
- Molecular Weight : 221.64 g/mol .
- Key Differences: Substitutes the 4-methylpiperidinylmethyl group with a 3-cyclopropyl-1,2,4-oxadiazole ring.
Physicochemical and Spectral Comparisons
Table 1: Physical Properties of Selected Compounds
Table 2: Spectral Data Highlights
Biological Activity
2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a chlorine atom and a 4-methylpiperidine moiety, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN. The compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions facilitated by the chlorine atom. The piperidine ring enhances its reactivity and biological interactions, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities, including:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines. It has been tested against various cancer types, demonstrating significant cytotoxicity with IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cell lines .
- Antifungal and Antibacterial Activities : Compounds containing both pyridine and piperidine moieties have been noted for their antifungal and antibacterial properties. Although specific data on this compound's antibacterial efficacy is limited, its structural relatives have shown promising results in these areas.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, influencing cellular pathways related to proliferation and apoptosis. Molecular docking studies suggest that this compound can effectively bind to receptors involved in these pathways.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various compounds on cancer cells, this compound was identified as a potent inducer of apoptosis in MDA-MB-231 cells, enhancing caspase activity significantly at concentrations as low as 10 μM .
- Receptor Binding Studies : Interaction studies using receptor binding assays revealed that this compound could modulate pathways associated with cell survival and death, suggesting its potential use as a therapeutic agent in oncology.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Chloro-2-hydrazinylpyridine | Contains hydrazine group instead of piperidine | Exhibits different biological activity patterns |
| 4-Methylpyridine | Pyridine ring without piperidine substitution | Lacks enhanced reactivity from piperidine |
| 2-Chloro-6-(4-methylpiperidin-1-yl)pyridine | Chlorine at position 2 instead of position 3 | Different electronic properties due to chlorine position |
| 3-(1-Methylpyrrolidin-2-yl)pyridine | Pyrrolidine instead of piperidine | Varies in solubility and interaction profiles |
The combination of chlorine substitution and piperidinyl enhancement in this compound may lead to distinct biological activities not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
